molecular formula C11H19NO2 B12567172 1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol CAS No. 191350-58-0

1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol

Cat. No.: B12567172
CAS No.: 191350-58-0
M. Wt: 197.27 g/mol
InChI Key: AMADMQLFYIBWJC-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol is a chemical compound with a piperidine ring substituted with an ethoxyethyl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions. The reaction conditions are optimized to achieve satisfactory yields of the target compound . The reaction involves the use of potassium hydroxide (KOH) as a base, and the reaction temperature and medium are carefully controlled to maximize the yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for scaling up the production process. The use of optimized reaction conditions and efficient purification techniques would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated and unsaturated products.

    Substitution: Formation of monoethyl ethers.

Scientific Research Applications

1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through binding to specific sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ethoxyethyl group and an ethynyl group on the piperidine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

191350-58-0

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol

InChI

InChI=1S/C11H19NO2/c1-3-11(13)5-7-12(8-6-11)9-10-14-4-2/h1,13H,4-10H2,2H3

InChI Key

AMADMQLFYIBWJC-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCC(CC1)(C#C)O

Origin of Product

United States

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